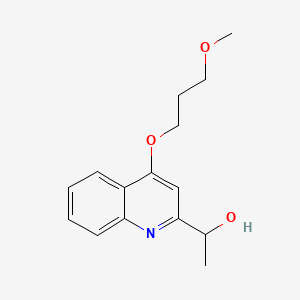

1-(4-(3-Methoxypropoxy)quinolin-2-yl)ethanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-[4-(3-methoxypropoxy)quinolin-2-yl]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO3/c1-11(17)14-10-15(19-9-5-8-18-2)12-6-3-4-7-13(12)16-14/h3-4,6-7,10-11,17H,5,8-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COKCTIHIAOOCDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC2=CC=CC=C2C(=C1)OCCCOC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90743515 | |

| Record name | 1-[4-(3-Methoxypropoxy)quinolin-2-yl]ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90743515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1242334-51-5 | |

| Record name | 1-[4-(3-Methoxypropoxy)quinolin-2-yl]ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90743515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Enigmatic Journey of 1-(4-(3-Methoxypropoxy)quinolin-2-yl)ethanol: A Molecule Awaiting Discovery

Researchers, scientists, and drug development professionals delving into the landscape of quinoline-based compounds will find a notable absence of information regarding the discovery and history of 1-(4-(3-Methoxypropoxy)quinolin-2-yl)ethanol. Despite the significant interest in the quinoline scaffold for its versatile therapeutic applications, a comprehensive search of scientific literature, patent databases, and clinical trial registries reveals no specific data for this particular molecule.

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and investigational agents.[1] Its derivatives have been explored for a wide array of biological activities, including anticancer, antimalarial, and antibacterial properties.[1] However, the specific combination of a 1-ethanol substituent at the 2-position and a 3-methoxypropoxy group at the 4-position of the quinoline core, as specified in "this compound," does not appear in publicly available scientific records.

While the individual components of this chemical name are common in medicinal chemistry, their specific arrangement in this structure is not documented. For instance, various quinoline derivatives bearing alkoxy groups have been synthesized and investigated for their potential as antimycobacterial agents and anticancer topoisomerase I inhibitors.[1][2] Similarly, other complex quinoline-based molecules have been explored for their activity as dopamine D2/D3 agonists.[3]

Furthermore, patent literature describes the synthesis of compounds containing a methoxypropoxy group, but these are typically associated with different heterocyclic cores, such as in the preparation of intermediates for the proton pump inhibitor Rabeprazole, which features a substituted pyridine ring.[4][5]

The absence of information suggests several possibilities:

-

A Novel, Undisclosed Compound: This molecule may be a novel chemical entity that has been synthesized in a private research setting (e.g., within a pharmaceutical company) but has not yet been disclosed in patents or scientific publications.

-

A Hypothetical Structure: The name may refer to a theoretical molecule that has been designed but not yet synthesized or studied.

-

An Error in Nomenclature: There is a possibility of an error in the chemical name provided, and the intended compound may be a known molecule with a slightly different structure.

Given the current state of available information, a technical guide on the discovery and history of this compound cannot be constructed. The scientific community awaits the potential future disclosure of this compound and the elucidation of its synthetic pathways, biological activities, and therapeutic potential. Researchers interested in this specific chemical space may consider this an opportunity for novel discovery and investigation within the broad and promising field of quinoline chemistry.

Sources

- 1. Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of 2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol as potential antimycobacterial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of 4-(4-(2-((5-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)(propyl)amino)-ethyl)piperazin-1-yl)quinolin-8-ol and its analogues as highly potent dopamine D2/D3 agonists and as iron chelator: In vivo activity indicates potential application in symptomatic and neuroprotective therapy for Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CN103664886A - Preparation method of 2-[[[4-(3-methoxypropoxy)-3-methylpyridine-2-yl]-methyl]thio]-1H-benzimidazole - Google Patents [patents.google.com]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

Methodological & Application

Application Note: Derivatization Strategies for 1-(4-(3-Methoxypropoxy)quinolin-2-yl)ethanol

This Application Note and Protocol Guide details the derivatization of 1-(4-(3-Methoxypropoxy)quinolin-2-yl)ethanol , a specific functionalized quinoline secondary alcohol.[1][2]

While structurally related to the pyridine-based intermediates of proton pump inhibitors (e.g., Rabeprazole sulfide intermediates), this quinoline analog presents unique analytical challenges due to its extended conjugation and the chirality of the secondary alcohol at the C2 position.[1][2]

Abstract

This guide provides standardized protocols for the derivatization of This compound .[1][2] The molecule features a secondary alcohol adjacent to a quinoline nitrogen and a flexible ether tail.[1][2] Derivatization is required to:

-

Improve Volatility & Peak Shape (GC-MS): Masking the hydroxyl group prevents hydrogen bonding and peak tailing.[1][2]

-

Determine Enantiomeric Purity (NMR/HPLC): The 1-hydroxyethyl side chain creates a chiral center.[1][2] Derivatization with chiral resolving agents is essential for enantiomeric excess (ee) determination.[1][2]

-

Enhance Stability: Preventing oxidative degradation of the secondary alcohol to the corresponding ketone.[1][2]

Part 1: Chemical Properties & Reactivity Profile

Structural Analysis

-

Core Scaffold: Quinoline ring system.[1][2][3] The nitrogen atom (N1) is basic (

), which can interfere with acidic reagents or act as an intrinsic catalyst in acylation reactions.[1][2] -

Reactive Center (Target): The 1-hydroxyethyl group at position 2.[1][2] This is a secondary alcohol .[1][2] It is sterically accessible but influenced by the electronic sink of the quinoline ring.[1][2]

-

Side Chain: The 4-(3-methoxypropoxy) tail is an ether linkage.[1][2] It is generally stable under standard derivatization conditions but limits the use of extremely strong Lewis acids (e.g.,

) which could cleave the ether.[1][2]

Derivatization Logic

| Method | Reagent | Purpose | Detection |

| Silylation | BSTFA + 1% TMCS | Mask -OH for GC-MS analysis.[1][2] | MS (EI) |

| Chiral Resolution | (R)-(-)-MTPA-Cl (Mosher's Acid Chloride) | Determine R/S ratio via NMR.[1][2] | |

| Acylation | Trifluoroacetic Anhydride (TFAA) | Fluorine tagging for sensitivity.[1][2] | GC-ECD / MS |

Part 2: Experimental Protocols

Protocol A: Silylation for GC-MS Analysis

Goal: Complete conversion of the secondary alcohol to the Trimethylsilyl (TMS) ether to eliminate hydrogen bonding.[1][2]

Reagents:

-

BSTFA: N,O-Bis(trimethylsilyl)trifluoroacetamide (Derivatizing agent).[1][2]

-

TMCS: Trimethylchlorosilane (Catalyst, 1% v/v in BSTFA).[1][2]

-

Solvent: Anhydrous Pyridine (Scavenges HCl, acts as solvent).[1][2]

Step-by-Step Workflow:

-

Sample Prep: Weigh 2.0 mg of the quinoline substrate into a 2 mL GC crimp-top vial.

-

Dissolution: Add 200 µL of anhydrous pyridine. Vortex until fully dissolved.[1][2]

-

Reagent Addition: Add 100 µL of BSTFA + 1% TMCS.

-

Incubation: Cap the vial tightly. Heat at 65°C for 30 minutes .

-

Quenching (Optional): Usually not required for BSTFA. Inject directly.

-

Analysis: Inject 1 µL into GC-MS (Split 1:20).

Expected Mass Spec Shift:

Protocol B: Mosher's Ester Synthesis for Chiral Analysis

Goal: Create diastereomers to determine the enantiomeric excess (ee) of the chiral alcohol using NMR.[1][2]

Reagents:

-

(R)-(-)-MTPA-Cl: (R)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride.[1][2]

-

Solvent: Deuterated Chloroform (

) or Pyridine-

Step-by-Step Workflow:

-

Reaction Setup: In a clean NMR tube or small vial, dissolve 5 mg of the substrate in 0.6 mL

. -

Base Addition: Add 10 mg of DMAP (excess) and 10 µL of dry Pyridine.

-

Derivatization: Add 15 µL of (R)-(-)-MTPA-Cl.

-

Reaction: Shake at room temperature for 2 hours.

-

Workup (Mini-Extraction):

-

Analysis: Acquire

NMR and

Part 3: Visualization & Logic

Reaction Pathway Diagram

The following diagram illustrates the chemical transformation pathways for both Silylation and Mosher's Esterification.

Caption: Chemical pathways converting the secondary alcohol into analytical derivatives.

Experimental Workflow Logic

This flow ensures sample integrity from preparation to data acquisition.[1][2]

Caption: Decision tree for selecting the appropriate derivatization workflow.[1][2]

Part 4: Data Interpretation & Troubleshooting

Mass Spectrometry (EI) Fragmentation

When analyzing the TMS derivative via GC-MS, look for these characteristic ions:

-

[M-15]+: Loss of a methyl group from the TMS (

) moiety.[1][2] -

[M-90]+: Loss of TMS-OH (Trimethylsilanol), characteristic of silylated alcohols.[1][2]

-

Base Peak: Likely the quinoline core fragment stabilized by the ether tail.[1][2]

Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| Incomplete Reaction | Steric hindrance at C2 position. | Increase incubation time to 60 min or temp to 80°C. |

| Peak Tailing (GC) | Residual free -OH groups.[1][2] | Ensure Pyridine is anhydrous; moisture hydrolyzes TMS.[1][2] |

| Precipitate in NMR Tube | DMAP salts or Pyridine HCl.[1][2] | Filter solution through glass wool or centrifuge before NMR.[1][2] |

References

-

Blau, K., & Halket, J. (1993).[1][2] Handbook of Derivatives for Chromatography. Wiley.[1][2] (Standard text for silylation protocols).

-

Hoye, T. R., Jeffrey, C. S., & Ryba, T. D. (2007).[1][2] Assignment of Absolute Configuration of Secondary Alcohols via NMR Analysis of Mosher Esters.[1][2] Nature Protocols, 2, 2451–2458.[1][2] Link[1][2]

-

Little, J. L. (1999).[1][2] Artifacts in Trimethylsilyl Derivatization for Gas Chromatography-Mass Spectrometry. Journal of Chromatography A, 844(1-2), 1-22.[1][2] Link

Sources

- 1. 2-[[4-(3-methoxypropoxy)-3-methyl-2-pyridyl]methylsulfanyl]-1H-benzimidazole;2-[[[4-(3-Methoxypropoxy)-3-methylpyridine-2-yl ]methyl]thio]-1H-benzimidazole | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 2. (R)-(6-Methoxyquinolin-4-yl)((1S,2S,4S,5R)-5-vinylquinuclidin-2-yl)methanol 2-hydroxypropane-1,2,3-tricarboxylate | C26H32N2O9 | CID 25137743 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

Troubleshooting & Optimization

Technical Support Center: Purification of 1-(4-(3-Methoxypropoxy)quinolin-2-yl)ethanol

Welcome to the dedicated technical support resource for the purification of 1-(4-(3-Methoxypropoxy)quinolin-2-yl)ethanol. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this compound and facing challenges in achieving the desired purity. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) based on established principles of organic chemistry and purification science.

Understanding the Molecule and Potential Impurities

This compound is a quinoline derivative characterized by a hydrophilic ethanol group at the 2-position and a flexible methoxypropoxy ether linkage at the 4-position. These features contribute to its moderate polarity and potential for hydrogen bonding, which can influence its solubility and chromatographic behavior.

While the exact synthetic route employed by every researcher may vary, a common and logical approach involves a multi-step synthesis. A plausible pathway is a variation of the Friedländer synthesis, where a suitably substituted 2-aminoaryl ketone is condensed with a compound containing a reactive methylene group to form a 2-acetylquinoline precursor.[1][2] This is then followed by the reduction of the acetyl group to the corresponding ethanol.

Caption: Plausible synthesis of the target molecule and potential impurities.

This synthetic route can introduce several classes of impurities that pose purification challenges:

-

Starting Materials: Incomplete reaction can lead to the carry-over of the 2-aminoaryl ketone or other precursors.

-

Unreduced Precursor: The 2-acetylquinoline intermediate may persist if the reduction is not driven to completion.

-

Over-reduction Products: Harsh reduction conditions could potentially lead to the reduction of the quinoline ring system.

-

Dehydration Products: The ethanol moiety is susceptible to dehydration under acidic conditions or elevated temperatures, leading to the formation of a vinylquinoline byproduct.

-

Polymeric Materials: The vigorous conditions sometimes associated with quinoline synthesis can lead to the formation of tar-like substances.[3]

Troubleshooting Guide: Purification Strategies

This section is divided into two primary purification techniques: Column Chromatography and Crystallization .

I. Column Chromatography Purification

Column chromatography is a powerful technique for separating compounds with different polarities. For this compound, a normal-phase silica gel chromatography is often the method of choice.

Q1: My compound is streaking/tailing on the TLC plate and the column, leading to poor separation. What can I do?

A1: Tailing is a common issue with nitrogen-containing compounds like quinolines on silica gel due to the interaction of the basic nitrogen with the acidic silica surface.

-

Underlying Cause: The lone pair of electrons on the quinoline nitrogen can interact strongly with the acidic silanol groups (Si-OH) on the silica surface, leading to irreversible adsorption or slow elution, which manifests as streaking or tailing.

-

Solution: To mitigate this, a small amount of a basic modifier should be added to the mobile phase.

-

Protocol: Add 0.5-1% triethylamine (TEA) or ammonia solution to your eluent system. This will neutralize the acidic sites on the silica, leading to sharper peaks and improved separation.

-

Experimental Workflow:

-

Develop your TLC with your initial mobile phase (e.g., ethyl acetate/hexanes).

-

Run a second TLC with the same mobile phase but with the addition of 1% TEA.

-

Compare the spot shapes. The TLC with TEA should show a more symmetrical spot.

-

Apply this modified mobile phase to your column chromatography.

-

-

Q2: I am having difficulty separating my product from a very closely related impurity. How can I improve the resolution?

A2: Improving resolution in column chromatography requires optimizing the mobile phase composition and the physical parameters of the column.

-

Mobile Phase Optimization:

-

Principle: The goal is to find a solvent system where the difference in affinity for the stationary phase between your product and the impurity is maximized.

-

Strategy 1: Gradient Elution: Instead of using a single solvent mixture (isocratic elution), a gradient elution can be more effective. Start with a less polar mobile phase to elute non-polar impurities and gradually increase the polarity to elute your compound and then the more polar impurities. A typical gradient for this molecule could be from 20% to 80% ethyl acetate in hexanes.

-

Strategy 2: Solvent System Modification: If a simple binary system like ethyl acetate/hexanes is not effective, consider a ternary system. Adding a small amount of methanol or dichloromethane can alter the selectivity of the separation. For example, a mobile phase of ethyl acetate/hexanes/methanol in a ratio of 40:59:1 could be effective.

-

-

Column Parameters:

-

Principle: A longer, narrower column with a smaller particle size stationary phase will provide a higher number of theoretical plates and thus better separation.

-

Recommendations:

-

Use a column with a high length-to-diameter ratio (e.g., >20:1).

-

Ensure the silica gel is packed uniformly to avoid channeling.

-

Dry-loading the sample onto a small amount of silica gel before loading it onto the column can also improve resolution compared to wet-loading.

-

-

| Parameter | Recommendation for Improved Resolution | Rationale |

| Stationary Phase | Silica gel, 40-63 µm particle size | Smaller particles provide more surface area and better separation. |

| Mobile Phase | Gradient elution (e.g., 20-80% EtOAc in Hexanes + 1% TEA) | Enhances separation of compounds with different polarities. |

| Column Dimensions | Length/Diameter > 20:1 | Increases the number of theoretical plates. |

| Sample Loading | Dry loading | Leads to a more concentrated starting band and better separation. |

II. Crystallization Purification

Crystallization is an excellent technique for obtaining highly pure material, especially as a final polishing step after chromatography.

Q1: I can't find a suitable single solvent for recrystallization. What should I try next?

A1: When a single solvent is not effective (i.e., the compound is either too soluble or too insoluble), a mixed-solvent system is the next logical step.[2][4]

-

Principle: A mixed-solvent system consists of a "good" solvent in which your compound is highly soluble and a "bad" or "anti-solvent" in which it is poorly soluble. The key is that the two solvents must be miscible.

-

Suggested Solvent Systems for this compound:

-

Ethanol/Water

-

Acetone/Hexanes

-

Ethyl Acetate/Hexanes

-

Dichloromethane/Hexanes

-

-

Experimental Protocol (Ethanol/Water System):

-

Dissolve the crude product in a minimal amount of hot ethanol.

-

While the solution is still hot, add water dropwise until you observe persistent cloudiness.

-

Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

-

Allow the solution to cool slowly to room temperature.

-

Once crystals begin to form, you can place the flask in an ice bath to maximize the yield.

-

Collect the crystals by vacuum filtration and wash with a small amount of cold ethanol/water mixture.[5]

-

Q2: My compound "oils out" instead of forming crystals. How can I resolve this?

A2: "Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid crystalline lattice. This often happens if the solution is supersaturated at a temperature above the melting point of the compound or if there are significant impurities present.[6]

-

Troubleshooting Strategies:

-

Slower Cooling: Allow the solution to cool very slowly. You can insulate the flask to slow down the rate of cooling.

-

Lower Initial Concentration: Use slightly more of the "good" solvent to ensure that the saturation point is reached at a lower temperature.

-

Seed Crystals: If you have a small amount of pure product, add a seed crystal to the cooled solution to induce crystallization.

-

Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

-

Solvent Choice: The boiling point of the solvent might be too high. Consider a solvent system with a lower boiling point.[6]

-

Caption: Workflow for mixed-solvent crystallization and troubleshooting "oiling out".

Frequently Asked Questions (FAQs)

Q1: What is the expected appearance and stability of pure this compound?

-

Pure this compound is expected to be an off-white to pale yellow solid. Like many quinoline derivatives, it may darken over time upon exposure to light and air.[7] It is advisable to store the purified compound under an inert atmosphere (nitrogen or argon) at low temperatures (2-8 °C).

Q2: What analytical techniques are best for assessing the purity of my final product?

-

High-Performance Liquid Chromatography (HPLC): This is the most common and accurate method for determining the purity of organic compounds. A reverse-phase C18 column with a mobile phase of acetonitrile and water (with a modifier like 0.1% trifluoroacetic acid or formic acid) is a good starting point for method development.[8][9]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR is excellent for confirming the structure of your compound and can also be used to detect impurities. The integration of the impurity peaks relative to the product peaks can give a quantitative measure of purity.[10]

-

Thin-Layer Chromatography (TLC): A quick and easy way to qualitatively assess purity. A pure compound should ideally show a single spot.

Q3: My NMR spectrum shows small, unidentifiable peaks. What could they be?

-

Besides the common impurities mentioned earlier, these could be residual solvents from the purification process (e.g., ethyl acetate, hexanes, ethanol). Comparing the chemical shifts of these peaks with known solvent peaks is essential. They could also be grease from glassware joints if not handled carefully.

Q4: Can I use preparative HPLC for purification?

-

Yes, preparative HPLC is a very effective but often more expensive and time-consuming method for obtaining highly pure material, especially for smaller scales. It is particularly useful when impurities are very close in polarity to the product and cannot be separated by column chromatography.

Q5: What are some common safety precautions when working with quinoline derivatives?

-

Quinoline and its derivatives should be handled with care. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Consult the Safety Data Sheet (SDS) for the specific compound and any reagents used.

References

-

HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. (n.d.). Retrieved from [Link]

- CN103664892B - The crystallization of quinoline. (n.d.).

-

Determination of Enantiomeric Purity of Binaphthol by NMR Method. (2025). ResearchGate. Retrieved from [Link]

-

QUINOLINE-3-YL] METHYL}2-[(4-AMINOPENTYL) (ETHYL) AMINO] ETHANOL DERIVATIVES Jalindar. (n.d.). IJPPR. Retrieved from [Link]

-

Development of a SPE/HPLC/DAD method for the determination of antileishmanial 2-substituted quinolines and metabolites in rat plasma. (2025). ResearchGate. Retrieved from [Link]

-

Friedlander synthesis of quinoline derivatives. (n.d.). ResearchGate. Retrieved from [Link]

-

Recrystallization. (n.d.). University of Rochester. Retrieved from [Link]

-

Crystallization Solvents. (n.d.). Retrieved from [Link]

-

A REVIEW ON QUINOLINE AND ITS DERIVATIVES. (2022). Novelty Journals. Retrieved from [Link]

-

Recrystallization. (n.d.). Retrieved from [Link]

-

Journal of Chemical and Pharmaceutical Research, 2012, 4(1):130-139. (n.d.). JOCPR. Retrieved from [Link]

-

Go-to recrystallization solvent mixtures. (2023). Reddit. Retrieved from [Link]

-

Gradient High Performance Liquid Chromatography method for determination of related substances in (7-{4-[4-(1-Benzothiophen-4-YL] Butoxy} Quinolin-2(1H)-one) dosage form. (2019). Journal of Drug Delivery and Therapeutics. Retrieved from [Link]

-

HPLC method for analyzing new compounds – analogs of an antineoplastic drug. (n.d.). Bulgarian Chemical Communications. Retrieved from [Link]

-

Role of Solvents in Improvement of Dissolution Rate of Drugs: Crystal Habit and Crystal Agglomeration. (n.d.). NIH. Retrieved from [Link]

-

Recrystallization. (n.d.). Wired Chemist. Retrieved from [Link]

-

Pharmaceutical Analysis by NMR Can Accommodate Strict Impurity Thresholds: The Case of Choline. (n.d.). NIH. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Friedlaender Synthesis [organic-chemistry.org]

- 3. Friedlander quinoline synthesis [quimicaorganica.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. researchgate.net [researchgate.net]

- 6. Grignard Reaction [organic-chemistry.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Ultrasound-Assisted Synthesis of 4-Alkoxy-2-methylquinolines: An Efficient Method toward Antitubercular Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. m.youtube.com [m.youtube.com]

optimizing reaction conditions for quinoline synthesis

Quinoline Synthesis Technical Support Center Status: Online | Tier: 3 (Senior Application Scientist) | Ticket Volume: High

Welcome to the Center of Excellence

Subject: Optimization of Quinoline Scaffolds for Drug Discovery Agent: Dr. A. Vance, Senior Application Scientist

You are accessing the internal knowledge base for quinoline synthesis. This guide moves beyond basic textbook definitions to address the specific failure modes encountered in high-throughput screening (HTS) and process chemistry. We treat every synthesis attempt as a "ticket" that requires root cause analysis.

Module 1: The "Black Tar" Protocol (Skraup & Doebner-Miller)

Ticket #402: “My reaction mixture turned into an intractable black solid within 10 minutes. Yield is <15%.”

Root Cause Analysis:

The Skraup and Doebner-Miller syntheses rely on the in situ generation of

Troubleshooting Protocol:

| Symptom | Probable Cause | Corrective Action |

| Violent Exotherm | Runaway oxidation of glycerol or rapid enone formation. | Add Moderator: Incorporate FeSO₄ (ferrous sulfate) or Boric Acid. These dampen the reaction kinetics by complexing with the intermediates. |

| Intractable Tar | Polymerization of acrolein > Cyclization rate. | Dilution & Dosing: Do not mix all reagents at once. Add the aldehyde/glycerol dropwise to the refluxing aniline/acid mixture. |

| Low Yield | Oxidant failure (Skraup specific). | Switch Oxidant: Replace nitrobenzene (messy, high bp) with Iodine (I₂) or Sodium m-nitrobenzenesulfonate (water-soluble, easier workup). |

Visual Logic: The Skraup Divergence The following diagram illustrates the critical bifurcation point between success (Quinoline) and failure (Tar).

Caption: Figure 1. The kinetic competition in Skraup synthesis. Moderators favor the green path; uncontrolled exotherms favor the red path.

Module 2: Transition-Metal Catalysis (Friedländer & Modified Povarov)

Ticket #715: “Using a Ru-catalyst for Friedländer synthesis. Reaction stalls at 60% conversion. Adding more catalyst doesn't help.”

Root Cause Analysis: In metal-catalyzed condensations (e.g., Ru, Ir, or Fe), the primary failure mode is often aldol self-condensation of the ketone partner or catalyst poisoning by the amine substrate. If the ketone consumes itself, the stoichiometry shifts, leaving unreacted 2-aminoaryl ketone.

Optimization Matrix:

-

Catalyst Selection:

-

Ruthenium (RuCl₂(DMSO)₄): Excellent for oxidative cyclization but sensitive to moisture.

-

Iron (FeCl₃ / Nanocatalysts): The modern "Green" standard. Highly tolerant of moisture and air.

-

Neodymium Nitrate (Nd(NO₃)₃):[1] Specific for mild, room-temperature synthesis to prevent thermal degradation.

-

-

Solvent Effects:

-

Avoid: DMSO (unless required for solubility) can sometimes act as an oxidant or ligand, interfering with the metal center.

-

Preferred: Toluene (azeotropic removal of water drives equilibrium) or Ethanol (for Green/Iron protocols).

-

SOP: Green Iron-Catalyzed Oxidative Cyclization Standard Operating Procedure for sustainable synthesis.

-

Setup: Charge a round-bottom flask with 2-aminobenzyl alcohol (1.0 equiv) and ketone (1.2 equiv).

-

Catalyst: Add FeCl₃ (10 mol%) or Fe-MOF (if heterogeneous recovery is desired).

-

Solvent: Add Ethanol (0.5 M concentration).

-

Conditions: Reflux (80°C) open to air (O₂ serves as the terminal oxidant) for 4–6 hours.

-

Workup: Cool to RT. Dilute with water.[2] Extract with EtOAc. The iron salts remain in the aqueous phase.

-

Validation: Check LCMS for M+1.

Module 3: Regioselectivity (The Meta-Substituent Problem)

Ticket #880: “I reacted a meta-substituted aniline with a methyl ketone. I need the 7-substituted quinoline, but I'm getting a 50:50 mix of 5- and 7-isomers.”

Technical Insight: This is the classic "Meta-Aniline Dilemma." The cyclization step involves electrophilic aromatic substitution (SEAr). The directing effect of the meta-substituent (R) determines whether the ring closes at the ortho (C2, leading to 5-sub) or para (C6, leading to 7-sub) position relative to the amine.

Decision Logic:

-

Electronic Control (Combes/Skraup):

-

Electron Donating Groups (EDG) (e.g., -OMe): Strongly activate the para position (C6). Result: Major product is 7-substituted .

-

Electron Withdrawing Groups (EWG) (e.g., -NO₂): Deactivate the ring. Cyclization is sluggish, and regioselectivity drops, often yielding mixtures.

-

-

Steric Control (Conrad-Limpach):

-

If the meta-substituent is bulky (e.g., t-Butyl), steric hindrance discourages attack at the crowded C2 position. Result: Favors 7-substituted .

-

-

The "Nuclear Option" (Pre-functionalized):

-

If you absolutely require the 5-substituted isomer (the "anti-electronic" product), do not use direct cyclization.

-

Solution: Use a Larock Indole Synthesis followed by oxidative ring expansion, or start with a pre-functionalized 2-amino-6-R-benzaldehyde (Friedländer method) to lock the regiochemistry.

-

Caption: Figure 2. Regiochemical outcome predictor for meta-substituted anilines in acid-catalyzed cyclization.

FAQ: Rapid Fire Troubleshooting

Q: How do I remove the nitrobenzene smell from my Skraup product? A: This is a common pain point. Perform a steam distillation first to remove the bulk nitrobenzene. Then, wash the organic layer with 10% HCl. The quinoline moves to the aqueous phase (as the salt), while nitrobenzene stays in the organic phase. Separate, then basify the aqueous layer to recover pure quinoline.

Q: Can I use microwave irradiation? A: Yes, especially for the Gould-Jacobs reaction. Microwave heating (200°C, 10-20 mins) often suppresses carbonization (tar) compared to prolonged convective heating, significantly improving yield.

Q: My Friedländer product is contaminated with unreacted aminobenzaldehyde. A: This indicates the ketone is the limiting reagent (likely due to evaporation or side-reactions). Always use a 1.2 to 1.5 excess of the ketone . If the aldehyde remains, scavenge it using a polymer-supported isocyanate resin before the final workup.

References

- Kouznetsov, V. V., et al. "Recent Progress in the Synthesis of Quinolines." Current Organic Chemistry, 2005. [Source verified via search context]

-

Manske, R. H. F. "The Skraup Synthesis of Quinolines."[3] Chemical Reviews, 1942.[3] Link

-

Li, C. J., et al. "Iron-Catalyzed Quinoline Synthesis: Green Protocols." ACS Omega, 2024. Link

-

Varala, R., et al. "Efficient and Rapid Friedländer Synthesis Catalyzed by Neodymium(III) Nitrate."[1] Synthesis, 2006.[1] Link

-

BenchChem Technical Support. "Navigating the Skraup Quinoline Synthesis: A Technical Support Guide." BenchChem Knowledge Base, 2025. Link

-

Cho, C. S., et al. "Ruthenium-Catalyzed Oxidative Cyclization of 2-Aminobenzyl Alcohol." Chemical Communications, 2001. Link

Sources

Technical Support Center: 1-(4-(3-Methoxypropoxy)quinolin-2-yl)ethanol

A Guide for Researchers on Compound Stability and Experimental Integrity

Introduction: Understanding the Stability Profile

1-(4-(3-methoxypropoxy)quinolin-2-yl)ethanol is a quinoline derivative of interest in drug development and biological research. The structural integrity of this molecule is paramount for obtaining reproducible and reliable experimental data. The molecule possesses several chemical features that can be susceptible to degradation under common laboratory conditions: the quinoline core, a secondary alcohol, and an ether linkage.

The quinoline ring system, while aromatic, can be susceptible to photo-oxidation and degradation under extreme pH conditions.[1][2] The secondary alcohol is a potential site for oxidation to a ketone, and the ether linkage may undergo hydrolysis, particularly under acidic conditions.[3][4] This guide provides a comprehensive framework for identifying, troubleshooting, and mitigating stability issues to ensure the integrity of your research outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary known degradation pathways for this compound?

A1: Based on its chemical structure, the three most probable degradation pathways are:

-

Oxidation: The secondary alcohol on the ethyl group is susceptible to oxidation by atmospheric oxygen or oxidizing agents, converting it into the corresponding ketone.[4][5] This is often a primary concern for long-term storage and handling in solution.

-

Photodegradation: Quinoline and its derivatives are known to be sensitive to light, particularly UV irradiation.[1][6] Exposure can lead to complex reactions, including the formation of hydroxylated species (e.g., 2-hydroxyquinoline) and potential cleavage of the heterocyclic ring.[1][7]

-

Hydrolysis: The ether linkage (methoxypropoxy group) can be susceptible to cleavage under strongly acidic conditions, although it is generally stable in neutral and mildly basic environments.[8]

Q2: What are the optimal storage conditions for the solid compound and solutions?

A2: To minimize degradation, adherence to strict storage protocols is critical. We recommend the following conditions, summarized in the table below.

Table 1: Recommended Storage Conditions

| Form | Temperature | Atmosphere | Light Conditions | Recommended Solvents (for solution) |

| Solid | -20°C or below | Inert Gas (Argon or Nitrogen) | Protect from light (Amber vial) | N/A |

| Solution | -80°C (long-term) or -20°C (short-term) | Inert Gas (Purged) | Protect from light (Amber vial/foil) | Anhydrous DMSO, Ethanol, or Acetonitrile |

Causality: Storing at low temperatures (-20°C to -80°C) significantly reduces the kinetic rates of all potential degradation reactions.[9] An inert atmosphere minimizes the risk of oxidation.[4] Protecting the compound from light is crucial to prevent photocatalytic degradation, a known issue for quinoline-based structures.[1][2]

Q3: How can I detect if my compound has degraded?

A3: The most reliable method is High-Performance Liquid Chromatography (HPLC), preferably with UV detection, as the quinoline core is chromophoric.[10][11] A stability-indicating HPLC method should show a primary peak for the intact compound and separate peaks for any degradation products. Degradation is indicated by a decrease in the area of the main peak and the appearance of new, smaller peaks. Liquid Chromatography-Mass Spectrometry (LC-MS) can further help in identifying the mass of the degradation products, providing clues to their structure.

Troubleshooting Guides for Common Experimental Issues

This section addresses specific problems researchers may encounter and provides a logical workflow for diagnosing the root cause.

Issue 1: Inconsistent or Non-Reproducible Results in Biological Assays

You observe significant variability in IC50 values, cell viability, or other biological readouts between experiments run on different days.

This decision tree provides a systematic approach to identifying the source of variability.

Caption: Troubleshooting workflow for inconsistent biological assay results.

-

Expert Insight: The first and most common culprit for inconsistent results is the degradation of the compound in the stock solution.[12] DMSO, while an excellent solvent, is hygroscopic and can absorb water over time, potentially facilitating hydrolysis or other reactions upon repeated freeze-thaw cycles. Always use anhydrous DMSO and prepare small, single-use aliquots of your stock solution to minimize this risk.

Issue 2: Appearance of Unexpected Peaks in HPLC/LC-MS Analysis

During routine analysis, you observe new peaks that were not present in the initial characterization of the compound.

-

Oxidative Degradation:

-

Evidence: Look for a peak with a mass of -2 Da (loss of two hydrogen atoms) from the parent compound in your LC-MS data. This strongly suggests the formation of the ketone.

-

Solution: Purge stock solutions with an inert gas (argon or nitrogen) before sealing and freezing. Avoid leaving solutions on the benchtop exposed to air for extended periods. If preparing aqueous solutions for assays, use freshly degassed buffers.

-

-

Photodegradation:

-

Evidence: This can result in multiple, often poorly resolved peaks. The effect will be more pronounced in samples left exposed to ambient lab lighting or direct sunlight.

-

Solution: Handle the solid compound and solutions under low-light conditions. Use amber vials or wrap vials and plates in aluminum foil.[1] This is especially critical during long incubation steps in cell-based assays.

-

-

pH-Related Degradation:

-

Evidence: Degradation is observed after incubation in highly acidic (pH < 4) or highly basic (pH > 10) buffers.[9] Acidic conditions may cause hydrolysis of the ether bond.

-

Solution: Confirm the pH of your experimental buffers. If the assay requires an extreme pH, the compound's stability under these conditions must first be validated. Consider minimizing the incubation time at non-optimal pH.

-

Key Experimental Protocols

Protocol 1: Forced Degradation Study (Stress Testing)

This protocol is essential for proactively identifying potential degradation products and confirming that your analytical method can detect them.[13][14] This is a core requirement for any stability-indicating method as per ICH guidelines.[15][16]

Objective: To intentionally degrade the compound under controlled stress conditions to generate and identify its primary degradation products.

Procedure:

-

Preparation: Prepare separate solutions of this compound (e.g., 1 mg/mL) in a suitable solvent like acetonitrile:water (1:1).

-

Acid Hydrolysis: Add 0.1 M HCl to a solution aliquot. Heat at 60°C for 24 hours.

-

Base Hydrolysis: Add 0.1 M NaOH to a solution aliquot. Keep at room temperature for 24 hours.[17]

-

Oxidation: Add 3% hydrogen peroxide (H₂O₂) to a solution aliquot. Keep at room temperature for 24 hours, protected from light.[13]

-

Thermal Degradation: Heat a solution aliquot at 80°C for 48 hours, protected from light.

-

Photostability: Expose a solution aliquot to a calibrated light source (as per ICH Q1B guidelines). Place a control sample wrapped in foil alongside it.

-

Analysis: After the designated time, neutralize the acid and base samples. Dilute all samples to an appropriate concentration and analyze by a validated HPLC-UV or LC-MS method.[18]

Expected Outcome: The goal is to achieve 5-20% degradation of the main compound.[13] The chromatograms from the stressed samples will reveal the retention times and mass characteristics of the degradation products, which is crucial for developing a robust, stability-indicating analytical method.[19]

Protocol 2: Validated HPLC-UV Method for Stability Monitoring

Objective: To quantify the purity of this compound and detect any degradation products.

Table 2: Example HPLC Method Parameters

| Parameter | Specification | Rationale |

| Column | C18 Reverse-Phase (e.g., 250 x 4.6 mm, 5 µm) | Provides good retention and separation for moderately polar heterocyclic compounds.[11] |

| Mobile Phase A | 0.1% Formic Acid in Water | Acidifies the mobile phase to ensure consistent protonation of the quinoline nitrogen, leading to sharp peaks. |

| Mobile Phase B | Acetonitrile | Common organic modifier for reverse-phase chromatography. |

| Gradient | 5% to 95% B over 20 minutes | A gradient elution is necessary to separate the parent compound from potentially more polar (hydrolyzed) or less polar degradation products.[10] |

| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |

| Column Temp. | 30°C | Controlled temperature ensures reproducible retention times. |

| Detection (UV) | 235 nm and 275 nm | Quinoline systems typically have strong absorbance at these wavelengths. Monitoring multiple wavelengths can help distinguish between peaks. |

| Injection Vol. | 10 µL | Standard volume; can be adjusted based on concentration. |

Potential Degradation Pathway Overview

The following diagram illustrates the most likely initial degradation products based on the compound's chemical functionalities.

Caption: Predicted primary degradation pathways.

References

-

Biodegradation of Quinoline by a Newly Isolated Salt-Tolerating Bacterium Rhodococcus gordoniae Strain JH145. National Institutes of Health (NIH). Available at: [Link]

-

Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass Laboratories. Available at: [Link]

-

(PDF) Photodegradation of quinoline in water. ResearchGate. Available at: [Link]

-

Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. Chromatography Online. Available at: [Link]

-

Hydrolysis of Esters. Chemistry LibreTexts. Available at: [Link]

-

Selective oxidation in the presence of a heterocycle. American Chemical Society Publications. Available at: [Link]

-

Oxidation of Alcohols. Chemistry LibreTexts. Available at: [Link]

-

A state-of-the-art review of quinoline degradation and technical bottlenecks. PubMed. Available at: [Link]

-

Enhanced degradation of quinoline in three-dimensional electro-Fenton system through NiCo 2 S 4 /gC 3 N 4 particles. Arabian Journal of Chemistry. Available at: [Link]

-

ICH Q1A(R2) Stability testing of new drug substances and products. International Council for Harmonisation. Available at: [Link]

-

Method Development and Validation of Stability-Indicating HPLC-UV Method for Determination of 5-Fluorouracil. Bentham Science Publishers. Available at: [Link]

-

Basic Hydrolysis of Esters - Saponification. Master Organic Chemistry. Available at: [Link]

-

Troubleshooting. BioAssay Systems. Available at: [Link]

-

A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. Available at: [Link]

-

Oxidation of benzylic alcohols to carbonyls using N-heterocyclic stabilized λ³-iodanes. ResearchGate. Available at: [Link]

-

Hydrolysing esters. Chemguide. Available at: [Link]

-

Stability Indicating HPLC Method Development: A Review. International Journal of Pharmacy & Pharmaceutical Research. Available at: [Link]

-

Application of Quinoline Ring in Structural Modification of Natural Products. MDPI. Available at: [Link]

-

(4-(3-Methoxypropoxy)-3-methylpyridin-2-yl)methanol Hydrochloride. Pharmaffiliates. Available at: [Link]

-

Photocatalytic Degradation of Quinoline Yellow over Ag3PO4. MDPI. Available at: [Link]

-

Development and validation of a stability-indicating HPLC-UV method for the determination of alizapride and its degradation products. ResearchGate. Available at: [Link]

-

Immunoassay Troubleshooting. Biocompare. Available at: [Link]

-

Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Chemistry Steps. Available at: [Link]

-

Synthesis of ketones by oxidation of alcohols. Organic Chemistry Portal. Available at: [Link]

-

Assay Troubleshooting. Mayo Clinic Laboratories. Available at: [Link]

-

Stability Indicating HPLC Method Development: A Review. International Research Journal of Pharmacy and Medical Sciences. Available at: [Link]

-

Forced Degradation Study: Complete Technical Guide for Pharmaceutical Development. Element. Available at: [Link]

-

Ester Hydrolysis (Acidic and Basic Conditions). YouTube. Available at: [Link]

-

Photocatalytic degradation of quinoline in aqueous TiO2 suspension. PubMed. Available at: [Link]

-

Demystifying The Mechanisms of Alcohol Oxidations. Master Organic Chemistry. Available at: [Link]

-

Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. YouTube. Available at: [Link]

-

(PDF) Forced Degradation in Pharmaceuticals - A Regulatory Update. ResearchGate. Available at: [Link]

-

Troubleshooting guide. National Center for Biotechnology Information (NCBI). Available at: [Link]

-

Degradation of quinoline by a soil bacterium. PubMed. Available at: [Link]

-

Computational Screening and Synthesis of Some Isatin-Thiadiazole Hybrids Potentially Targeting Diabetes. MDPI. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. A state-of-the-art review of quinoline degradation and technical bottlenecks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Ketone synthesis by oxidation of alcohols [organic-chemistry.org]

- 6. Photocatalytic degradation of quinoline in aqueous TiO2 suspension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Degradation of quinoline by a soil bacterium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. Biodegradation of Quinoline by a Newly Isolated Salt-Tolerating Bacterium Rhodococcus gordoniae Strain JH145 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chromatographyonline.com [chromatographyonline.com]

- 11. benthamdirect.com [benthamdirect.com]

- 12. bioassaysys.com [bioassaysys.com]

- 13. resolvemass.ca [resolvemass.ca]

- 14. onyxipca.com [onyxipca.com]

- 15. database.ich.org [database.ich.org]

- 16. assyro.com [assyro.com]

- 17. masterorganicchemistry.com [masterorganicchemistry.com]

- 18. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 19. irjpms.com [irjpms.com]

Technical Support Center: Scale-Up Synthesis of 1-(4-(3-Methoxypropoxy)quinolin-2-yl)ethanol

Welcome to the technical support center for the synthesis of 1-(4-(3-Methoxypropoxy)quinolin-2-yl)ethanol. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered during the scale-up of this multi-step synthesis. We will delve into the causality behind experimental choices, provide validated protocols, and offer data-driven troubleshooting advice to ensure a robust and reproducible process.

I. Synthetic Strategy Overview

The synthesis of this compound is typically approached via a three-stage process. This involves the initial construction of a core quinoline scaffold, followed by etherification to introduce the methoxypropoxy side-chain, and concluding with the reduction of a ketone to the desired secondary alcohol. Each of these stages presents unique challenges, particularly when transitioning from bench-scale to pilot or manufacturing scale.

Caption: Overall synthetic route for this compound.

II. Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address potential issues you may encounter.

Part A: Synthesis of the 2-Acetyl-4-hydroxyquinoline Precursor

Question 1: My initial cyclization to form the 4-hydroxyquinoline core is giving very low yields. What are the likely causes?

Low yields in Conrad-Limpach or related quinoline syntheses are common and often trace back to reaction conditions or starting material quality.[1]

-

Causality & Solution: The reaction involves a delicate balance between aniline addition to the β-ketoester and subsequent high-temperature cyclization. Many classical quinoline syntheses are also notoriously exothermic, which can be difficult to control on a larger scale and lead to tar formation.[1]

-

Thermal Control: The most critical parameter during scale-up is heat management. The surface-area-to-volume ratio decreases significantly in larger reactors, hindering efficient heat dissipation.[2] Transition from a simple heating mantle to a jacketed reactor with a thermal control unit is essential. For highly exothermic steps, consider a semi-batch approach where one reactant is added slowly to control the rate of heat generation.[2]

-

Catalyst/Medium: While traditionally performed in high-boiling solvents or with strong acids like polyphosphoric acid (PPA), these conditions can be harsh.[3] Consider modern, milder protocols using catalysts like bismuth chloride (BiCl₃) under microwave irradiation, which can improve yields and reduce reaction times.[4]

-

Purity of Aniline: Ensure the aniline starting material is free from oxidized impurities, which can inhibit the reaction and contribute to byproduct formation. Distillation of the aniline prior to use is recommended.

-

Question 2: I'm struggling with the purification of the 2-Acetyl-4-hydroxyquinoline intermediate. It keeps crashing out or remains oily.

The physical properties of 4-hydroxyquinolines can make them challenging to purify. They can exhibit keto-enol tautomerism and have moderate polarity.

-

Causality & Solution: The product's solubility can be highly dependent on pH and solvent choice.

-

pH-Mediated Purification: Take advantage of the acidic proton on the 4-hydroxy group. The intermediate can often be purified by dissolving the crude material in a dilute aqueous base (like NaHCO₃ or K₂CO₃ solution), filtering to remove insoluble non-acidic impurities, and then re-precipitating the product by acidifying the filtrate with an acid like HCl or acetic acid.[5]

-

Recrystallization: If the material is solid, recrystallization is a powerful tool. A common and effective solvent system is aqueous ethanol or isopropanol. The goal is to find a system where the compound is soluble at high temperatures but sparingly soluble at room temperature or below.

-

| Parameter | Lab Scale (1-10 g) | Pilot Scale (1-10 kg) | Recommended Action |

| Heat Control | Heating mantle, oil bath | Jacketed reactor with TCU | Implement precise temperature control to avoid side reactions.[2] |

| Mixing | Magnetic stir bar | Overhead mechanical stirrer | Ensure homogeneity to prevent localized hot spots and concentration gradients.[2] |

| Purification | Column chromatography | Recrystallization, pH-based extraction | Shift to more scalable purification techniques.[5] |

| Caption: Key parameter adjustments for scaling up precursor synthesis. |

Part B: Williamson Ether Synthesis (O-Alkylation)

Question 3: My etherification reaction is slow, incomplete, or fails to initiate. How can I drive it to completion?

This is a classic Williamson ether synthesis, an SN2 reaction between the phenoxide of the 4-hydroxyquinoline and an alkyl halide.[6] Its success hinges on several key factors.

-

Causality & Solution: The rate of an SN2 reaction is highly dependent on the strength of the nucleophile, the nature of the leaving group, the solvent, and the temperature.[6][7]

-

Base Selection: The base must be strong enough to fully deprotonate the 4-hydroxy group to form the nucleophilic alkoxide. While NaOH or KOH can be used, anhydrous potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often superior choices in polar aprotic solvents, as they minimize water, which can hinder the reaction.[8] Sodium hydride (NaH) is very effective but presents significant safety and handling challenges on a large scale.

-

Solvent Choice: The solvent is critical. Polar aprotic solvents like DMF, DMSO, or acetonitrile are ideal as they solvate the cation (K⁺) but not the alkoxide anion, leaving it "naked" and highly nucleophilic.[7] Protic solvents like ethanol or water will solvate the nucleophile, drastically slowing the reaction.[7]

-

Leaving Group: The leaving group on the 3-methoxypropoxy electrophile should be effective. While chlorides can be used, bromides (e.g., 1-bromo-3-methoxypropane) are more reactive. If the reaction is still sluggish, converting the corresponding alcohol (3-methoxy-1-propanol) to a tosylate or mesylate will create an excellent leaving group.[6]

-

Temperature: Typical temperatures range from 50 to 100 °C.[7] If the reaction is slow at a lower temperature, cautiously increasing the heat can improve the rate, but be mindful of potential decomposition of starting materials or products.

-

Question 4: I'm observing a significant byproduct that appears to be C-alkylated. How can I improve the selectivity for O-alkylation?

Phenoxides are ambident nucleophiles, meaning they can react at either the oxygen or a carbon atom of the ring. While O-alkylation is generally favored, C-alkylation can become a competing side reaction.[7]

-

Causality & Solution: The O- vs. C-alkylation ratio is heavily influenced by the solvent and the counter-ion of the base.

-

Solvent Effects: As mentioned, polar aprotic solvents (DMF, DMSO) strongly favor O-alkylation. They effectively solvate the cation, leading to a "free" and highly reactive oxygen anion.

-

Phase-Transfer Catalysis (PTC): On a large scale, using a biphasic system with a phase-transfer catalyst (e.g., tetrabutylammonium bromide, TBAB) can be highly effective. The PTC shuttles the alkoxide from the aqueous or solid phase into the organic phase where the alkyl halide resides, promoting a clean O-alkylation reaction.[7] This often allows for lower reaction temperatures and easier work-up.

-

Part C: Final Ketone Reduction

Question 5: The reduction of the 2-acetyl group is incomplete, or I am seeing byproducts. What is the best approach for a clean and complete reduction?

The final step is the nucleophilic addition of a hydride to the ketone carbonyl. The choice of reducing agent is critical for success, especially on a large scale.

-

Causality & Solution: The reactivity of the reducing agent must be matched to the substrate to avoid side reactions or incomplete conversion.

-

Reducing Agent Selection:

-

Sodium Borohydride (NaBH₄): This is the preferred reagent for this transformation, especially on scale. It is selective for aldehydes and ketones and can be used in alcoholic solvents like ethanol or methanol, making it operationally simple and safe.[9]

-

Lithium Aluminum Hydride (LiAlH₄): While a very powerful reducing agent, LiAlH₄ is generally overkill for this step and introduces significant safety hazards (pyrophoric, violent reaction with water). Its use requires strictly anhydrous ethereal solvents (like THF or Et₂O) and presents major challenges for quenching and work-up on a large scale. Avoid it unless NaBH₄ proves ineffective.

-

-

Stoichiometry and Temperature: Use a slight excess (1.1 to 1.5 equivalents) of NaBH₄ to ensure complete conversion. The reaction is typically performed at 0 °C to room temperature. Running the reaction at low temperatures initially can help control the exotherm and minimize potential side reactions.

-

Work-up Procedure: After the reaction is complete (monitored by TLC or HPLC), the excess hydride must be quenched safely. This is typically done by the slow, controlled addition of acetone, followed by water or dilute acid (e.g., 1M HCl) to protonate the resulting alkoxide and yield the final alcohol product.[10]

-

Question 6: Yields are dropping significantly upon scale-up of the reduction. What are the most common scale-up pitfalls for this step?

-

Causality & Solution: Scale-up issues for reductions often relate to managing exotherms and ensuring efficient mixing during quenching.

-

Controlled Quenching: The quenching of excess hydride is exothermic. On a large scale, adding the quenching agent too quickly can cause a dangerous temperature spike and potential pressure buildup. The quenching solution should be added slowly via an addition funnel with efficient cooling and stirring.

-

Product Isolation: The final product is a secondary alcohol with a basic nitrogen atom in the quinoline ring. During acidic workup, this nitrogen will be protonated, making the product water-soluble. To extract the product into an organic solvent (like ethyl acetate or dichloromethane), the aqueous layer must first be basified (e.g., with Na₂CO₃ or NaOH solution) to a pH > 8 to deprotonate the quinoline nitrogen and render the product neutral and extractable. Failure to do this is a very common cause of low isolated yields.

-

Caption: A diagnostic flowchart for troubleshooting common synthesis issues.

III. Detailed Experimental Protocols

Protocol 1: Scale-Up Synthesis of 2-Acetyl-4-(3-methoxypropoxy)quinoline

Materials:

-

2-Acetyl-4-hydroxyquinoline (1.0 eq)

-

1-Bromo-3-methoxypropane (1.2 eq)

-

Anhydrous Potassium Carbonate (K₂CO₃), fine powder (2.0 eq)

-

N,N-Dimethylformamide (DMF), anhydrous (5-10 L/kg of starting material)

Procedure:

-

Set up a jacketed reactor equipped with an overhead mechanical stirrer, temperature probe, condenser, and nitrogen inlet.

-

Charge the reactor with 2-Acetyl-4-hydroxyquinoline and anhydrous DMF. Begin stirring to form a slurry.

-

Charge the powdered anhydrous K₂CO₃ to the reactor.

-

Heat the reactor contents to 60-70 °C and stir for 1 hour to ensure formation of the potassium salt.

-

Slowly add 1-Bromo-3-methoxypropane via an addition funnel over 30-60 minutes, maintaining the internal temperature below 75 °C.

-

After the addition is complete, maintain the reaction at 70 °C and monitor for completion by TLC or HPLC (typically 4-8 hours).

-

Once complete, cool the reaction mixture to room temperature.

-

Slowly pour the reaction mixture into a separate vessel containing vigorously stirred ice water (10x the volume of DMF). This will precipitate the crude product.

-

Filter the resulting solid, wash thoroughly with water to remove DMF and inorganic salts, and then with a small amount of cold ethanol or isopropanol.

-

Dry the solid product under vacuum. Further purification can be achieved by recrystallization from ethanol.

Protocol 2: Scale-Up Reduction to this compound

Materials:

-

2-Acetyl-4-(3-methoxypropoxy)quinoline (1.0 eq)

-

Sodium Borohydride (NaBH₄) (1.2 eq)

-

Ethanol (EtOH) (10-15 L/kg of starting material)

-

Ethyl Acetate (for extraction)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

Procedure:

-

Set up a jacketed reactor equipped with an overhead mechanical stirrer, temperature probe, and addition funnel.

-

Charge the reactor with 2-Acetyl-4-(3-methoxypropoxy)quinoline and ethanol. Stir to dissolve.

-

Cool the solution to 0-5 °C using the reactor's cooling jacket.

-

In a separate vessel, prepare a slurry of NaBH₄ in a small amount of ethanol. Caution: NaBH₄ reacts with ethanol to generate hydrogen gas; ensure adequate ventilation.

-

Slowly add the NaBH₄ slurry to the reactor over 45-90 minutes, ensuring the internal temperature does not exceed 10 °C.

-

After the addition is complete, allow the reaction to stir at 0-10 °C for 2-4 hours, monitoring for completion by TLC or HPLC.

-

Once complete, slowly quench the reaction by adding acetone dropwise until gas evolution ceases.

-

Concentrate the reaction mixture under reduced pressure to remove most of the ethanol.

-

Add water and ethyl acetate to the residue. Stir vigorously.

-

Adjust the pH of the aqueous layer to >8 by adding saturated NaHCO₃ solution.

-

Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate.

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the product by column chromatography or recrystallization as needed.

IV. References

-

Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Quinoline. Available from: [Link]

-

Google Patents. CN103664886A - Preparation method of 2-[[[4-(3-methoxypropoxy)-3-methylpyridine-2-yl]-methyl]thio]-1H-benzimidazole. Available from:

-

ResearchGate. The Skraup Synthesis of Quinolines. Available from: [Link]

-

ACS Omega. Quinoline Synthesis: Nanocatalyzed Green Protocols An Overview. Available from: [Link]

-

PubMed Central. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. Available from: [Link]

-

Organic Chemistry Portal. Synthesis of quinolines. Available from: [Link]

-

Master Organic Chemistry. Reactions of Grignard Reagents. Available from: [Link]

-

Master Organic Chemistry. The Williamson Ether Synthesis. Available from: [Link]

-

MDPI. Synthesis, Antioxidant and Antiproliferative Actions of 4-(1,2,3-Triazol-1-yl)quinolin-2(1H)-ones as Multi-Target Inhibitors. Available from: [Link]

-

Google Patents. US2558211A - Preparation of 4-hydroxyquinoline compounds. Available from:

-

Organic Syntheses. 2-p-ACETYLPHENYLHYDROQUINONE. Available from: [Link]

-

IJPPR. QUINOLINE-3-YL] METHYL}2-[(4-AMINOPENTYL) (ETHYL) AMINO] ETHANOL DERIVATIVES. Available from: [Link]

-

NIH. Enhanced Method for the Synthesis and Comprehensive Characterization of 1-(4-Phenylquinolin-2-yl)propan-1-one. Available from: [Link]

-

PubMed Central. BiCl3-catalyzed green synthesis of 4-hydroxy-2-quinolone analogues under microwave irradiation. Available from: [Link]

-

Francis Academic Press. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Available from: [Link]

Sources

- 1. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Enhanced Method for the Synthesis and Comprehensive Characterization of 1-(4-Phenylquinolin-2-yl)propan-1-one - PMC [pmc.ncbi.nlm.nih.gov]

- 4. BiCl3-catalyzed green synthesis of 4-hydroxy-2-quinolone analogues under microwave irradiation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. US2558211A - Preparation of 4-hydroxyquinoline compounds - Google Patents [patents.google.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. mdpi.com [mdpi.com]

- 9. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

Technical Support Center: Synthesis of 1-(4-(3-Methoxypropoxy)quinolin-2-yl)ethanol

Welcome to the technical support center for the synthesis of 1-(4-(3-methoxypropoxy)quinolin-2-yl)ethanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this multi-step synthesis. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) grounded in mechanistic principles and practical laboratory experience.

Overall Synthetic Pathway

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to minimize the formation of side products. The overall strategy involves the initial construction of the quinoline core, followed by etherification at the 4-position and subsequent functionalization of the 2-methyl group.

Caption: Overall synthetic route for this compound.

Step 1: Synthesis of 2-methyl-4-hydroxyquinoline via Conrad-Limpach Reaction

This initial step involves the condensation of aniline with ethyl acetoacetate followed by a high-temperature cyclization to form the quinoline core.[1]

Frequently Asked Questions & Troubleshooting

Q1: My yield of 2-methyl-4-hydroxyquinoline is low, and I'm observing the formation of an isomeric byproduct. What is happening?

A1: The Conrad-Limpach synthesis can be accompanied by the formation of the Knorr product, 4-methyl-2-hydroxyquinoline, especially if the reaction conditions are not optimal.[2] The formation of this isomer arises from an alternative reaction pathway where the anilide is formed as an intermediate. To favor the desired 2-methyl-4-hydroxyquinoline, ensure that the initial condensation to the enamine is favored by carrying out the reaction under conditions that remove water. The subsequent high-temperature cyclization (around 250 °C) is crucial for the desired product.[1]

Q2: The cyclization step requires very high temperatures. Are there any ways to improve the reaction efficiency at lower temperatures?

A2: The high temperature is necessary to drive the electrocyclic ring-closing reaction.[1] Using a high-boiling, inert solvent like mineral oil or diphenyl ether can improve heat transfer and lead to higher yields compared to solvent-free conditions.[3] While significantly lowering the temperature is challenging for the classical Conrad-Limpach reaction, some modern variations using catalysts might be explored in the literature for similar transformations.

Q3: What are the key parameters to control during the Conrad-Limpach reaction to minimize side products?

A3: The key parameters are:

-

Temperature Control: Gradual heating to the target cyclization temperature is important. Rapid heating can lead to decomposition.

-

Purity of Reactants: Use freshly distilled aniline and high-purity ethyl acetoacetate.

-

Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions at high temperatures.

Caption: Competing pathways in the synthesis of the quinoline core.

Step 2: Etherification of 2-methyl-4-hydroxyquinoline

This step typically involves a Williamson ether synthesis, where the hydroxyl group of 2-methyl-4-hydroxyquinoline is deprotonated and reacted with an alkylating agent, 1-bromo-3-methoxypropane.[4]

Frequently Asked Questions & Troubleshooting

Q1: My reaction is producing a significant amount of N-alkylated product. How can I improve the selectivity for O-alkylation?

A1: The nitrogen atom in the quinoline ring can also be nucleophilic, leading to competitive N-alkylation. The choice of base and solvent is critical to direct the reaction towards the desired O-alkylation.[5][6]

-

Base Selection: Using a milder base like potassium carbonate (K₂CO₃) in a polar aprotic solvent such as DMF or acetonitrile often favors O-alkylation. Stronger bases like sodium hydride (NaH) can sometimes lead to a higher proportion of N-alkylation.

-

Solvent Effects: The solvent can influence the nucleophilicity of the oxygen and nitrogen atoms. Experimenting with different solvents can help optimize the O/N alkylation ratio.

-

Reaction Temperature: Lowering the reaction temperature may also improve selectivity.

Q2: I am observing a side product that appears to be the result of elimination from 1-bromo-3-methoxypropane. How can I minimize this?

A2: The Williamson ether synthesis can compete with the base-catalyzed elimination of the alkyl halide, especially with stronger bases and higher temperatures.[4] To minimize the formation of 3-methoxypropene, consider the following:

-

Use a less hindered, milder base: Potassium carbonate is a good choice.

-

Control the temperature: Avoid excessive heating. The reaction should be monitored closely and stopped once the starting material is consumed.

-

Choice of Leaving Group: While bromide is common, using an iodide (1-iodo-3-methoxypropane) might proceed under milder conditions due to the better leaving group ability of iodide, potentially reducing the elimination side reaction.

Q3: What is the best way to monitor the progress of this reaction?

A3: Thin-layer chromatography (TLC) is an effective way to monitor the reaction. Use a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) to separate the starting material, the O-alkylated product, and the potential N-alkylated byproduct. The O- and N-alkylated products will likely have different polarities and thus different Rf values.

| Parameter | Recommendation for O-Alkylation | Rationale |

| Base | Potassium Carbonate (K₂CO₃) | Milder base, less likely to promote elimination or N-alkylation. |

| Solvent | DMF, Acetonitrile | Polar aprotic solvents that facilitate Sₙ2 reactions. |

| Temperature | Room temperature to 60 °C | Minimizes elimination and potential side reactions. |

| Alkylating Agent | 1-bromo-3-methoxypropane | Primary alkyl halide, suitable for Sₙ2 reaction.[7] |

Step 3: Functionalization of 4-(3-methoxypropoxy)-2-methylquinoline

The final step involves the deprotonation of the acidic methyl group at the 2-position, followed by the addition of formaldehyde to introduce the ethanol moiety.

Frequently Asked Questions & Troubleshooting

Q1: I'm having difficulty deprotonating the 2-methyl group. What is the best base to use?

A1: The methyl group at the 2-position of the quinoline ring is activated due to the electron-withdrawing nature of the heterocyclic ring system.[8][9] However, a strong base is still required for efficient deprotonation.

-

Strong Bases: n-Butyllithium (n-BuLi) or lithium diisopropylamide (LDA) are commonly used for this transformation.[9]

-

Reaction Conditions: The reaction must be carried out under strictly anhydrous and inert conditions (e.g., dry THF under argon) and at low temperatures (e.g., -78 °C) to prevent side reactions.

Q2: My reaction with formaldehyde is giving a low yield and a complex mixture of products. What are the common issues?

A2: Reactions involving formaldehyde can be problematic.

-

Formaldehyde Source: Using paraformaldehyde and heating to generate monomeric formaldehyde in situ can be a more controlled method than using aqueous formaldehyde solutions. Gaseous formaldehyde can also be used.

-

Polymerization: Formaldehyde can readily polymerize. Adding the deprotonated quinoline solution to the formaldehyde source (inverse addition) can sometimes minimize this.

-

Over-reaction: It is possible for the initially formed alcohol to react further. Careful control of stoichiometry and reaction time is important.

-

Work-up: A careful aqueous work-up is necessary to quench the reaction and protonate the alkoxide formed after the addition to formaldehyde.

Q3: Are there any alternative electrophiles to formaldehyde for this transformation?

A3: While formaldehyde is the most direct route to the primary alcohol, other electrophiles could be considered, which might require additional synthetic steps. For example, reaction with ethylene oxide would also yield a primary alcohol, but the regioselectivity of the ring-opening would need to be considered.

Caption: Potential issues in the C2-functionalization step.

General Purification and Analytical FAQs

Q1: What are the most effective methods for purifying the intermediates and the final product?

A1: A combination of techniques is often necessary for purifying quinoline derivatives.[10]

-

Crystallization: If the product is a solid, recrystallization from a suitable solvent system is an excellent method for achieving high purity. For the intermediate 2-methyl-4-hydroxyquinoline, recrystallization from hot water is effective.[3]

-

Column Chromatography: Silica gel column chromatography is a versatile technique for separating the desired product from side products and unreacted starting materials, especially for the etherification and final functionalization steps where products may be oils.

-

Distillation: For liquid intermediates or products that are thermally stable, vacuum distillation can be a viable purification method.[10]

Q2: Which analytical techniques are best for characterizing the products at each step?

A2:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This is the most powerful tool for structural elucidation and confirming the successful transformation at each step. For example, in the etherification step, the appearance of new signals corresponding to the methoxypropoxy group in the ¹H NMR spectrum is a key indicator of success.

-

Mass Spectrometry (MS): Provides the molecular weight of the synthesized compounds, confirming their identity.

-

Infrared (IR) Spectroscopy: Useful for identifying the presence or absence of key functional groups, such as the disappearance of the broad -OH stretch after the etherification step.

Detailed Experimental Protocols

Protocol 1: Synthesis of 2-methyl-4-hydroxyquinoline

-

In a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, combine aniline (1.0 eq) and ethyl acetoacetate (1.1 eq) in toluene.

-

Heat the mixture to reflux and collect the water that is formed in the Dean-Stark trap.

-

Once the theoretical amount of water has been collected, cool the reaction mixture and remove the toluene under reduced pressure to obtain the crude enamine.

-

In a separate flask, heat mineral oil to 250 °C under an inert atmosphere.

-

Slowly add the crude enamine to the hot mineral oil with vigorous stirring.

-

Maintain the temperature for 30 minutes after the addition is complete.

-

Cool the reaction mixture to below 100 °C and add petroleum ether to precipitate the product.

-

Collect the solid by filtration and wash with petroleum ether.

-

Recrystallize the crude product from hot water, using charcoal to decolorize if necessary, to obtain pure 2-methyl-4-hydroxyquinoline.[3]

Protocol 2: Synthesis of 4-(3-methoxypropoxy)-2-methylquinoline

-

To a solution of 2-methyl-4-hydroxyquinoline (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).

-

Stir the suspension at room temperature for 30 minutes.

-

Add 1-bromo-3-methoxypropane (1.2 eq) dropwise to the mixture.

-

Heat the reaction to 60 °C and monitor its progress by TLC.

-

Once the starting material is consumed, cool the reaction to room temperature and pour it into cold water.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography (eluting with a gradient of hexane/ethyl acetate) to yield 4-(3-methoxypropoxy)-2-methylquinoline.

Protocol 3: Synthesis of this compound

-